molecular formula C18H40N2 B14086735 N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine CAS No. 86888-13-3

N~1~,N~2~-Bis(2-ethylhexyl)ethane-1,2-diamine

Cat. No.: B14086735
CAS No.: 86888-13-3
M. Wt: 284.5 g/mol
InChI Key: MDIFBDKWCMRABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two ethylhexyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- typically involves the reaction of ethylenediamine with 2-ethylhexyl chloride under basic conditions. The reaction can be represented as follows:

Ethylenediamine+2(2-ethylhexyl chloride)1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)-+2(HCl)\text{Ethylenediamine} + 2 \text{(2-ethylhexyl chloride)} \rightarrow \text{1,2-Ethanediamine, N,N'-bis(2-ethylhexyl)-} + 2 \text{(HCl)} Ethylenediamine+2(2-ethylhexyl chloride)→1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)-+2(HCl)

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base or a catalyst to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of new derivatives with different alkyl or aryl groups.

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: This compound has phenylmethyl groups instead of ethylhexyl groups, leading to different chemical and physical properties.

    1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: This compound has aminoethyl groups, making it more hydrophilic compared to the ethylhexyl derivative.

Uniqueness

1,2-Ethanediamine, N,N’-bis(2-ethylhexyl)- is unique due to its hydrophobic ethylhexyl groups, which impart distinct solubility and interaction properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and emulsifiers.

Properties

CAS No.

86888-13-3

Molecular Formula

C18H40N2

Molecular Weight

284.5 g/mol

IUPAC Name

N,N'-bis(2-ethylhexyl)ethane-1,2-diamine

InChI

InChI=1S/C18H40N2/c1-5-9-11-17(7-3)15-19-13-14-20-16-18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3

InChI Key

MDIFBDKWCMRABQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCNCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.